

An In-Depth Technical Guide to Methyl 3-(trifluoromethyl)picolinate

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Compound of Interest

Compound Name: Methyl 3-(trifluoromethyl)picolinate

Cat. No.: B1420764

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Introduction: The Strategic Importance of Methyl 3-(trifluoromethyl)picolinate in Modern Chemistry

Methyl 3-(trifluoromethyl)picolinate, identified by its CAS Number 588702-69-6, is a heterocyclic organic compound that has garnered significant interest within the realms of pharmaceutical and agrochemical research.^[1] Its structure, which integrates a pyridine ring, a methyl ester, and a trifluoromethyl group, makes it a highly valuable and versatile building block in organic synthesis.

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to significantly enhance the pharmacological profile of bioactive molecules.^{[2][3]} Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity to biological targets, and membrane permeability.^{[2][4]} Consequently, the incorporation of the CF₃ moiety, often facilitated by intermediates like **Methyl 3-(trifluoromethyl)picolinate**, is a key strategy in the design of novel therapeutic agents and advanced agrochemicals.^{[2][5]} This guide provides a comprehensive technical overview of **Methyl 3-(trifluoromethyl)picolinate**, including its chemical properties, synthesis, applications, and handling protocols, to support its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of **Methyl 3-(trifluoromethyl)picolinate** is paramount for its effective and safe application in a laboratory setting.

Key Physicochemical Data

Property	Value	Source
CAS Number	588702-69-6	[1]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[1]
Molecular Weight	205.13 g/mol	[1]
IUPAC Name	methyl 3-(trifluoromethyl)pyridine-2-carboxylate	
Appearance	Colorless to Yellow-brown to Red Liquid	
Purity	Typically ≥97%	

Note: Physical properties such as boiling point, melting point, and density for this specific compound are not consistently reported in publicly available literature and should be determined experimentally or consulted from the supplier's specific documentation.

Safety and Handling

Based on data for structurally related compounds, **Methyl 3-(trifluoromethyl)picolinate** should be handled with care in a well-ventilated area or chemical fume hood.[6]

GHS Hazard Classification (Anticipated):

- Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Recommended Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
- P264: Wash skin thoroughly after handling.[6]
- P270: Do not eat, drink or smoke when using this product.[6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Synthesis Strategies and Mechanisms

The synthesis of trifluoromethylated pyridines, including **Methyl 3-(trifluoromethyl)picolinate**, can be approached through several strategic pathways. The two primary methodologies involve either the construction of the pyridine ring using a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-formed pyridine scaffold.[2][5]

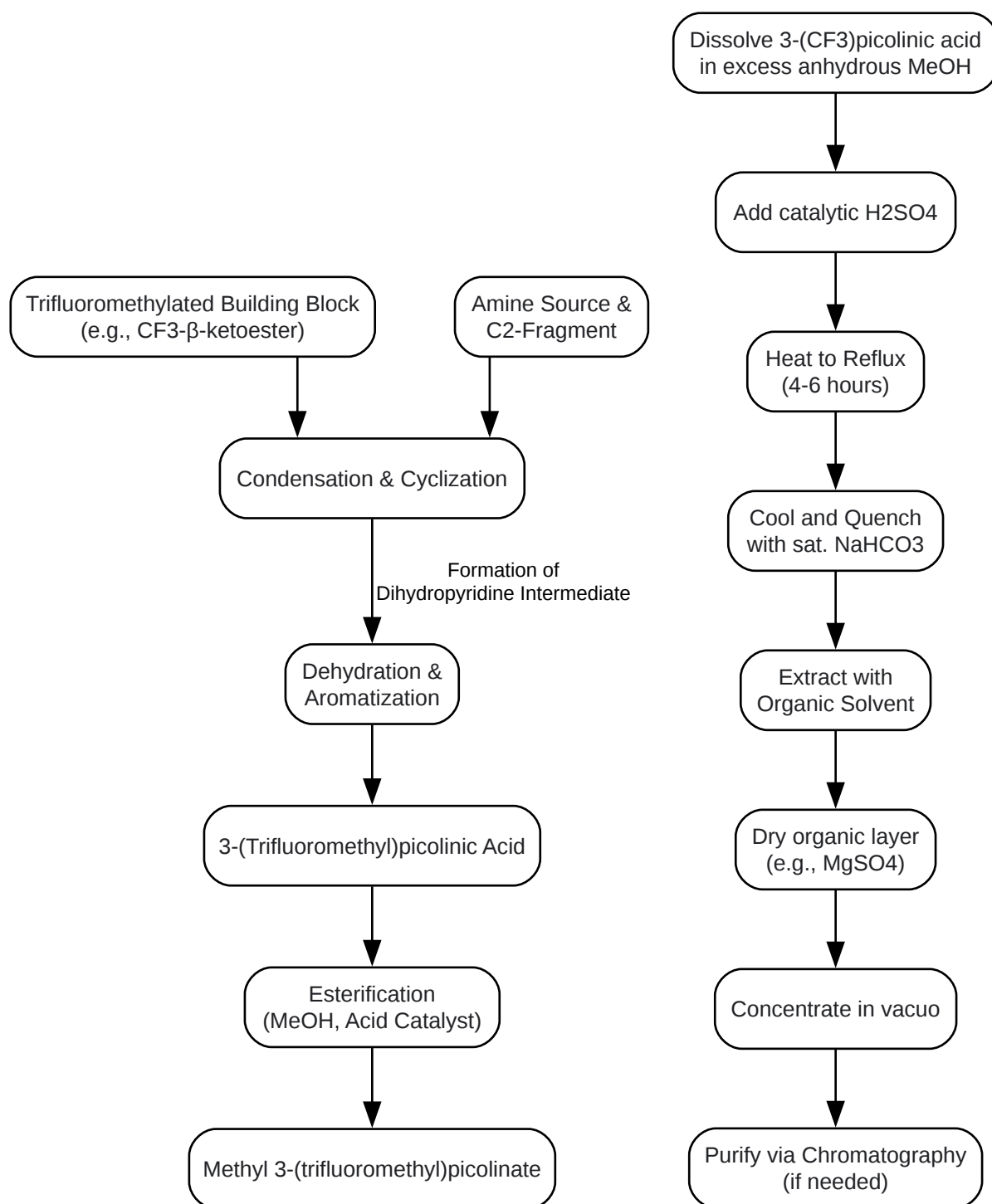
Conceptual Synthesis Pathway: Ring Formation via Cyclocondensation

One of the most prevalent industrial methods for creating trifluoromethylated pyridines involves a cyclocondensation reaction.[2] This "bottom-up" approach constructs the heterocyclic ring from acyclic precursors, one of which already contains the crucial trifluoromethyl group.

A plausible synthetic route to **Methyl 3-(trifluoromethyl)picolinate** could involve the reaction of a trifluoromethylated carbonyl compound with an enamine or a related species, followed by cyclization and subsequent oxidation/aromatization and esterification steps. Key building

blocks for such syntheses often include ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2]

Diagram: Conceptual Cyclocondensation Workflow



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